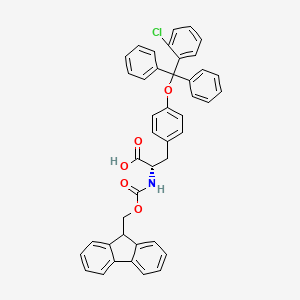
Fmoc-Tyr(2-Cltrt)-OH
Descripción general
Descripción
Synthesis Analysis
Fmoc-Tyr(2-ClTrt)-OH is commonly used in solid-phase peptide synthesis (SPPS). The side-chain ClTrt group can be selectively removed using 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM), allowing modification of the side-chain hydroxyl group while the derivative is still attached to the solid support during Fmoc SPPS .
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr(2-ClTrt)-OH consists of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the tyrosine residue. The 2-ClTrt group provides stability during peptide synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application in Peptide Synthesis
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” is used in the synthesis of peptides. It is a type of Fmoc amino acid derivative used in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group acts as an amino protecting group, and the 2-Cltrt group acts as a side-chain protecting group for the tyrosine residue .
- Methods of Application or Experimental Procedures: In Fmoc SPPS, the peptide is synthesized from the C-terminus to the N-terminus, with each amino acid being added in turn. The Fmoc group is removed using piperidine, allowing the next amino acid to be added. The side-chain protecting groups are removed at the end of the synthesis by treating the peptidyl resin with trifluoroacetic acid (TFA) .
- Results or Outcomes: The result of this process is the desired peptide, with the sequence of amino acids specified by the researcher. The use of Fmoc amino acid derivatives like “Fmoc-Tyr(2-Cltrt)-OH” allows for the synthesis of complex peptides with a high degree of control over the sequence .
Application in the Preparation of Phosphoproteins
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of phosphoproteins using Native Chemical Ligation (NCL) .
- Methods of Application or Experimental Procedures: In NCL, a peptide thioester reacts with a peptide containing an N-terminal cysteine. The result is a native peptide bond at the ligation site. “Fmoc-Tyr(2-Cltrt)-OH” could be used to synthesize one or both of these peptides .
- Results or Outcomes: The result of this process is a phosphoprotein, which can be used in further research .
Application in the Preparation of Glycoprotein Semi-Synthesis
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of a peptide intermediate for use in glycoprotein semi-synthesis .
- Results or Outcomes: The result of this process is a glycoprotein, which can be used in further research .
Application in Fmoc Resin Cleavage Protocols
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in Fmoc resin cleavage protocols . This involves the simultaneous detachment of the peptide from the resin support and removal of all the side-chain protecting groups of the amino acid residues to yield the desired peptide .
- Methods of Application or Experimental Procedures: The peptide resin is thoroughly washed, especially when DMF is used during synthesis as it is nonvolatile and residual basic DMF can have a marked inhibitory effect on TFA-acidolysis . The N-terminal Fmoc group must be removed using piperidine before acid cleavage of the peptidyl resin can be performed .
- Results or Outcomes: The result of this process is the desired peptide, with the sequence of amino acids specified by the researcher .
Application in the Preparation of Fmoc Resins
- Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of Fmoc resins . These resins are used in solid-phase peptide synthesis .
- Results or Outcomes: The result of this process is a Fmoc resin, which can be used in further research .
Application in the Preparation of Resins
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWVRLFZHVTNW-FAIXQHPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(2-Cltrt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



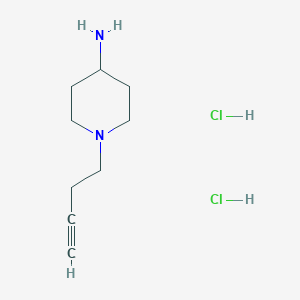
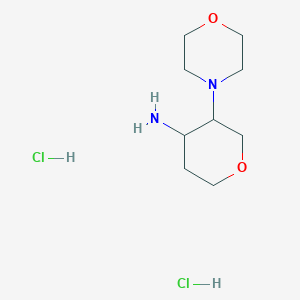
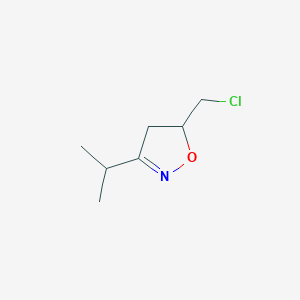
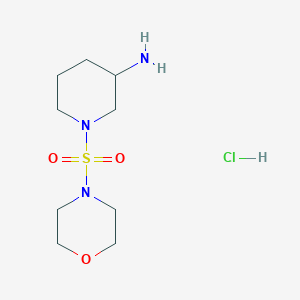
![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)
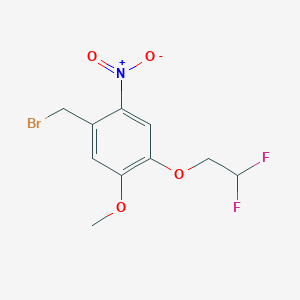
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)
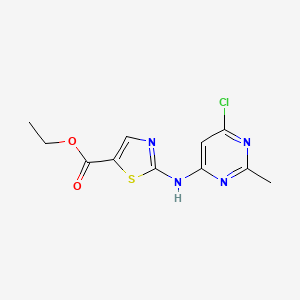
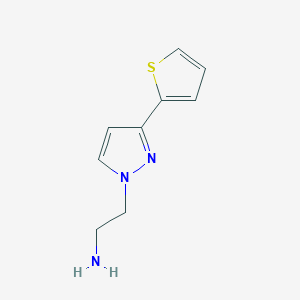
![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)